1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Description
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a heteroaromatic compound featuring a 4-methoxybenzene core substituted with a 2-isothiocyanatoethyl group. This compound is notable for its reactive isothiocyanate (-N=C=S) moiety, which enables participation in nucleophilic addition and cyclization reactions. It has been utilized in medicinal chemistry for synthesizing kinase inhibitors, such as CDK9 inhibitors, where it serves as a key intermediate in forming thiazole-containing bioactive molecules .
Properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVGEJTLPEYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368441 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-37-1 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The chloride group in 2-chloroethyl-4-methoxybenzene undergoes nucleophilic displacement by the thiocyanate ion (SCN⁻), forming the isothiocyanate (-NCS) group. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone under reflux conditions (60–80°C).
Key Parameters
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Molar Ratio : 1:1.2 (substrate:KSCN) to ensure complete conversion.
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Reaction Time : 12–24 hours.
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Workup : The mixture is partitioned between ether and saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted starting materials.
Yield : 49–65% (based on analogous reactions in the patent).
Thiophosgene-Mediated Amine Conversion
This two-step method first synthesizes the ethylamine precursor, 2-aminoethyl-4-methoxybenzene, followed by thiophosgene (Cl₂C=S) treatment to introduce the isothiocyanate group.
Step 1: Synthesis of 2-Aminoethyl-4-Methoxybenzene
Gabriel Synthesis
Step 2: Thiophosgene Reaction
Procedure
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Dissolve 2-aminoethyl-4-methoxybenzene (1 equiv) in dichloromethane (DCM) at 0°C.
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Add thiophosgene (1.1 equiv) dropwise under nitrogen atmosphere.
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Stir at room temperature for 4 hours.
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Quench with ice-cold water and extract with DCM.
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Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Critical Notes
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pH Control : Maintain reaction pH >8 using sodium bicarbonate to prevent hydrolysis of -NCS to -NH₂.
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Safety : Thiophosgene is highly toxic; reactions must be conducted in a fume hood with appropriate personal protective equipment.
Yield : 23–41% (depending on purification efficiency).
Bromide-to-Isothiocyanate Substitution
This method substitutes a bromine atom in 2-bromoethyl-4-methoxybenzene with thiocyanate using copper(I) iodide (CuI) as a catalyst.
Reaction Conditions
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Substrate : 2-bromoethyl-4-methoxybenzene (1 equiv).
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Reagents : KSCN (2 equiv), CuI (0.1 equiv), DMF, 90°C, 8 hours.
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Workup : Extract with 10% isopropanol/chloroform (i-PrOH/CHCl₃) and wash with brine.
Yield : 38–49% (reported for structurally similar compounds).
Stereochemical Control in Chiral Synthesis
For the (1R)-enantiomer, asymmetric synthesis techniques are critical.
Chiral Auxiliary Approach
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Schiff Base Formation : React 4-methoxybenzaldehyde with (R)-1-phenylethylamine in ethanol to form a chiral imine.
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Reduction : Reduce the imine with sodium borohydride (NaBH₄) to yield (R)-2-aminoethyl-4-methoxybenzene.
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Thiophosgene Treatment : Proceed as in Method 2.
Enantiomeric Excess (ee) : >98% (determined via chiral HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple one-step procedure | Requires toxic KSCN; moderate yields | 49–65% |
| Thiophosgene-Mediated | High purity; scalable | Toxic reagent; multi-step synthesis | 23–41% |
| Bromide Substitution | Compatible with catalytic systems | Lower yields; copper residue removal required | 38–49% |
| Chiral Synthesis | Enantioselective; high ee | Costly chiral auxiliaries; extended timeline | 30–40% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
1-(2-Isothiocyanatoethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common reagents used in these reactions include primary amines, hydrogen peroxide, and alcohols. The major products formed from these reactions are thioureas, sulfonyl derivatives, and addition products, respectively .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that isothiocyanates possess significant anticancer properties. 1-(2-Isothiocyanatoethyl)-4-methoxybenzene has been evaluated for its potential to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that compounds containing isothiocyanate groups can induce apoptosis in cancer cells, suggesting their role as potential therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action often involves the modulation of cellular pathways associated with cell survival and proliferation. Isothiocyanates can influence signaling pathways by acting as electrophiles that modify cysteine residues in proteins, leading to altered enzyme activities and cellular responses. This property has made them a focus of research in developing new anticancer drugs .
Biological Research Applications
Biochemical Assays
In biological research, this compound serves as a probe for studying enzyme mechanisms. Its reactivity allows it to interact with various biological macromolecules, facilitating the investigation of enzyme kinetics and inhibition .
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes, particularly those involved in cancer metabolism. For example, it has been shown to inhibit certain kinases that play critical roles in tumor progression .
Industrial Applications
Agrochemical Development
Isothiocyanates are also explored for their applications in agrochemicals. They exhibit herbicidal and insecticidal properties, making them candidates for developing environmentally friendly pesticides. The structural characteristics of this compound enhance its effectiveness as a bioactive agent against pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene involves the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group, which can form thiourea linkages with amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3)
4-Methoxyphenyl Isocyanate (CAS 5416-93-3)
- Structural Differences : Replaces the isothiocyanate group with an isocyanate (-N=C=O).
- Molecular Properties: Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol Functional Groups: Isocyanate, methoxy
- Applications : Used to synthesize ureas and carbamates; the oxygen atom in isocyanate reduces thiophilicity compared to isothiocyanates, altering hydrogen-bonding interactions in biological systems .
1-(Isocyanomethyl)-4-methoxybenzene
- Structural Differences: Replaces the ethyl-isothiocyanate group with an isocyanomethyl (-CH₂-N≡C) moiety.
- Molecular Properties: Formula: C₉H₉NO Functional Groups: Isocyanide, methoxy
- Applications : Employed in multicomponent Ugi reactions to generate amide libraries for dopamine receptor ligand screening .
(E)-1-(2-Iodovinyl)-4-methoxybenzene
- Structural Differences : Features a vinyl iodide group instead of the ethyl-isothiocyanate chain.
- Applications : Serves as a coupling partner in copper-catalyzed reactions for synthesizing natural products like alatamide. The iodine atom facilitates cross-coupling, while the methoxy group directs regioselectivity .
Comparative Data Table
Key Research Findings
Reactivity Trends: The isothiocyanate group in this compound reacts with cyanamide to form thiazole rings, critical for kinase inhibitor activity . In contrast, the isocyanide in 1-(isocyanomethyl)-4-methoxybenzene participates in Ugi reactions, yielding amides with varied linker lengths . The chlorine atom in 1-chloro-2-isothiocyanato-4-methoxybenzene enhances electrophilicity, making it more reactive in aromatic substitution than the ethyl-substituted analog .
Biological Relevance: The ethyl chain in this compound may improve solubility and pharmacokinetics compared to smaller substituents (e.g., chloro or methyl groups).
Synthetic Utility :
- The methoxy group in all analogs acts as an electron-donating group, directing electrophilic substitution to specific positions on the benzene ring .
- Vinyl iodide analogs like (E)-1-(2-Iodovinyl)-4-methoxybenzene enable efficient cross-coupling reactions, highlighting the versatility of the 4-methoxybenzene scaffold .
Biological Activity
1-(2-Isothiocyanatoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl isothiocyanate, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H13NIS
- Molecular Weight : 255.29 g/mol
- Functional Groups : Isothiocyanate and methoxy groups.
The presence of the isothiocyanate group is crucial for the biological activity of this compound, as isothiocyanates are known for their anti-cancer properties.
This compound exhibits several mechanisms through which it may exert its biological effects:
- Inhibition of Cancer Cell Proliferation : Similar to other isothiocyanates, this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to affect multiple signaling pathways involved in cancer progression, including those related to apoptosis and cell survival.
- Modulation of Enzyme Activities : The compound may inhibit specific enzymes involved in carcinogenesis, such as cytochrome P450 enzymes, which are responsible for the metabolic activation of pro-carcinogens. This inhibition reduces the formation of reactive metabolites that can bind to DNA and induce mutations.
- Antioxidant Activity : Isothiocyanates are known to enhance the body’s antioxidant defense mechanisms, potentially reducing oxidative stress that contributes to cancer development.
Biological Activity Data
The following table summarizes key findings from studies regarding the biological activity of this compound:
Case Study 1: Inhibition of Tumor Growth in Animal Models
In a study involving A/J mice, administration of this compound resulted in a significant reduction in tumor incidence when exposed to tobacco carcinogens. The compound was effective when administered prior to carcinogen exposure, suggesting its role in preventing metabolic activation rather than repairing DNA damage after it occurs.
Case Study 2: Effects on Human Cancer Cell Lines
Research conducted on human lung cancer cells demonstrated that this compound not only inhibited cell proliferation but also reduced migration and invasion capabilities. These findings indicate potential applications in preventing metastasis in cancer therapy.
Safety and Toxicology
While isothiocyanates generally exhibit low toxicity at dietary levels, the specific safety profile of this compound requires further investigation. Studies have indicated that high doses may lead to cytotoxic effects; thus, determining an effective yet safe dosage is crucial for therapeutic applications.
Future Directions
Ongoing research is necessary to fully elucidate the pharmacokinetics, optimal dosing strategies, and long-term effects of this compound. Potential areas for future studies include:
- Combination Therapies : Investigating the efficacy of this compound in combination with conventional chemotherapy agents.
- Clinical Trials : Conducting trials to assess its effectiveness in human populations at risk for certain cancers.
- Mechanistic Studies : Further exploring its mechanisms at the molecular level to identify specific targets and pathways involved in its anti-cancer effects.
Q & A
Q. What synthetic routes are commonly used to prepare 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, and how do reaction conditions affect yield?
The synthesis typically involves introducing the isothiocyanate (-NCS) group to a methoxybenzene precursor. A plausible route is the reaction of 1-(2-aminoethyl)-4-methoxybenzene with thiophosgene (CSCl₂) under controlled conditions. Key factors include:
- Temperature : Reactions at 0–5°C minimize side reactions like dimerization.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis.
- Stoichiometry : A 1:1 molar ratio of amine to thiophosgene ensures complete conversion.
Yield optimization may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H) and δ 55 ppm (¹³C). The isothiocyanate group’s proximity to the ethyl chain splits the adjacent CH₂ signals into triplets.
- IR Spectroscopy : A sharp peak at ~2050–2100 cm⁻¹ confirms the -NCS stretching vibration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 222.06 for C₁₀H₁₁NO₂S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Methodological approaches include:
- Variable-Temperature NMR : To freeze rotational conformers and simplify splitting patterns.
- 2D NMR (COSY, HSQC) : Maps coupling between protons and adjacent carbons, clarifying ambiguous assignments.
- Chiral HPLC : If stereoisomers are present (e.g., due to axial chirality), use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
Q. What strategies optimize the reactivity of the isothiocyanate group in cross-coupling or cycloaddition reactions?
- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilicity of -NCS.
- Catalysis : Gold(I) catalysts (e.g., AuCl(PPh₃)) promote alkyne-isothiocyanate cycloadditions under mild conditions .
- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a silyl ether) to prevent interference during reactions .
Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in nucleophilic substitutions?
The methoxy group is strongly electron-donating, activating the benzene ring toward electrophilic attack but deactivating meta/para positions for nucleophilic substitution. Computational studies (DFT) can map electron density distributions. Experimentally, substituent effects are tested by synthesizing analogs (e.g., replacing -OCH₃ with -CF₃) and comparing reaction rates .
Data Analysis & Mechanistic Studies
Q. How should researchers interpret conflicting LC-MS data indicating multiple products in reaction mixtures?
Q. What mechanistic insights can be gained from studying the compound’s thermal stability?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For example:
- Decomposition Pathway : Above 150°C, the -NCS group may release CS₂ or form cyclic thioureas.
- Kinetic Studies : Arrhenius plots quantify activation energy, guiding safe storage conditions .
Comparative & Application-Focused Studies
Q. How does this compound compare to its isocyanate or isocyanide analogs in biological activity?
- Isothiocyanate vs. Isocyanate : The -NCS group’s higher electrophilicity enhances reactivity with thiols (e.g., cysteine residues in proteins), making it more potent in enzyme inhibition assays.
- Biological Assays : Compare IC₅₀ values in cytotoxicity studies (e.g., against cancer cell lines) to quantify differences .
Q. What are its applications in material science, such as polymer functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
